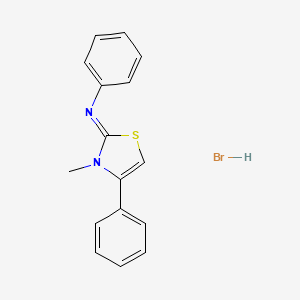

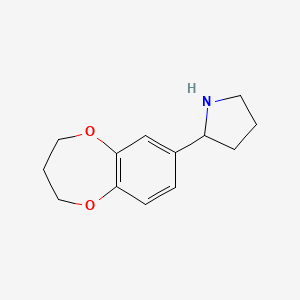

(Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

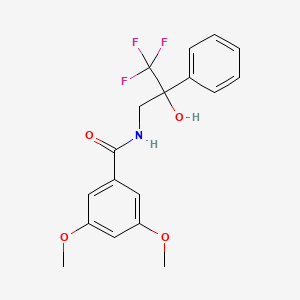

(Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly referred to as MPTP, and it has been found to have a number of interesting properties that make it useful for a variety of research applications.

Aplicaciones Científicas De Investigación

Hydroamination and Catalysis

- Hydroamination of Diphenylbutadiyne : In a study exploring the hydroamination of diphenylbutadiyne with N-methyl-anilines, the use of certain catalysts resulted in regioselective hydroamination, yielding products with different isomers. This research highlights the potential role of compounds similar to (Z)-N-(3-methyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide in catalytic processes, particularly in the field of organic synthesis (Younis et al., 2016).

Crystallography and Material Science

- Configurational Isomerism in Crystalline Forms : Research on benzophenone anils, which bear structural resemblance to this compound, reveals insights into configurational isomerism in crystalline forms. This is significant for understanding the solid-state properties of such compounds, which could be crucial for material science applications (Matthews et al., 1991).

Synthesis and Organic Chemistry

- Synthesis of 1H-1-Benzazepines : The treatment of laevulinic acid with aniline, which is structurally related to this compound, leads to the formation of various compounds, demonstrating the reactivity and potential for diverse organic synthesis routes (Candeloro & Bowie, 1978).

Pharmacology and Analgesic Properties

- Analgesic Properties of Thiazolylidene Derivatives : A study on the synthesis and analgesic properties of thiazolylidene derivatives, similar in structure to the compound , provides insights into their potential pharmacological applications. This research is pivotal in understanding the relationship between structure and analgesic activity (Demchenko et al., 2018).

Coordination Chemistry and Antioxidant Activities

- Copper(II) and Zinc(II) Complexes : Research involving compounds like this compound in forming metal complexes illustrates their role in coordination chemistry. Such studies also reveal insights into the electrochemical properties and antioxidant activities of these complexes, which can be crucial in understanding their biochemical interactions and potential therapeutic uses (Shen et al., 2018).

Antimicrobial Activities

- Novel Thiazoles with Antimicrobial Activities : The synthesis of novel thiazoles demonstrates significant antimicrobial activities, indicating the potential of compounds like this compound in developing new antimicrobial agents. This research is particularly relevant in the context of increasing resistance to traditional antibiotics (Al-Mousawi et al., 2016).

Electroluminescence and Photophysics

- Luminescent Platinum Complexes : Studies on luminescent platinum complexes involving similar compounds contribute to our understanding of their potential applications in electroluminescence and photophysics. This is relevant for developing new materials for organic light-emitting diodes (OLEDs) and other electronic devices (Vezzu et al., 2010).

Catalysis and Ruthenium(II) Complexes

- Ruthenium(II) Complexes for C-N Bond Formation : The development of efficient ruthenium(II)-based catalysts, which can involve structures related to the compound , is critical for C-N bond-forming reactions. This type of catalysis is vital in organic synthesis, particularly in pharmaceutical and fine chemical manufacturing (Donthireddy et al., 2020).

Synthesis and Antimicrobial Activity

- Quinazolinone Derivatives with Antimicrobial Activity : The synthesis of quinazolinone derivatives and their antimicrobial activity demonstrates the potential for compounds structurally related to this compound in medicinal chemistry. This research is important for the development of new antimicrobial agents (Habib et al., 2013).

Mecanismo De Acción

Target of Action

Thiazole derivatives, however, have been found to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Thiazoles are known to interact with various biological targets through different mechanisms, depending on their chemical structure and the nature of the target .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of effects at the molecular and cellular level, depending on their biological activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Propiedades

IUPAC Name |

3-methyl-N,4-diphenyl-1,3-thiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S.BrH/c1-18-15(13-8-4-2-5-9-13)12-19-16(18)17-14-10-6-3-7-11-14;/h2-12H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNAPCGSKRQKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)

![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)